molecular formula C25H25Cl3N2O4 B11517308 N~2~-(furan-2-ylmethyl)-2-methyl-N-(2-methylphenyl)-N~2~-[2-(2,4,5-trichlorophenoxy)propanoyl]alaninamide

N~2~-(furan-2-ylmethyl)-2-methyl-N-(2-methylphenyl)-N~2~-[2-(2,4,5-trichlorophenoxy)propanoyl]alaninamide

Cat. No.: B11517308
M. Wt: 523.8 g/mol
InChI Key: BBNGMZHODALCSX-UHFFFAOYSA-N
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Description

N~2~-(furan-2-ylmethyl)-2-methyl-N-(2-methylphenyl)-N~2~-[2-(2,4,5-trichlorophenoxy)propanoyl]alaninamide is a complex organic compound with a unique structure that includes furan, methylphenyl, and trichlorophenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(furan-2-ylmethyl)-2-methyl-N-(2-methylphenyl)-N~2~-[2-(2,4,5-trichlorophenoxy)propanoyl]alaninamide typically involves multiple steps. One common method includes the reaction of furfurylamine with tert-butylmethyl ether in the presence of a catalyst . The reaction is carried out in a four-necked flask, cooled to -15°C using an ice/salt bath .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N~2~-(furan-2-ylmethyl)-2-methyl-N-(2-methylphenyl)-N~2~-[2-(2,4,5-trichlorophenoxy)propanoyl]alaninamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced using common reducing agents.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may lead to the formation of furan-2,5-dione derivatives.

Scientific Research Applications

N~2~-(furan-2-ylmethyl)-2-methyl-N-(2-methylphenyl)-N~2~-[2-(2,4,5-trichlorophenoxy)propanoyl]alaninamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N2-(furan-2-ylmethyl)-2-methyl-N-(2-methylphenyl)-N~2~-[2-(2,4,5-trichlorophenoxy)propanoyl]alaninamide involves its interaction with specific molecular targets and pathways. The furan ring and trichlorophenoxy groups are believed to play a crucial role in its biological activity, potentially interacting with enzymes and receptors in the body .

Comparison with Similar Compounds

Similar Compounds

  • 2-Furfuryl-5-methylfuran
  • 2-(2-Furylmethyl)-5-methylfuran
  • 2-(2-Furanylmethyl)-5-methylfuran
  • 5-Methyl-2-furfurylfuran
  • 2-(5-methyl-2-furfuryl)furan
  • 5-methyl-2-(2-furfuryl)-furan
  • 5-Methyl-2,2’-methylidenedifuran

Uniqueness

N~2~-(furan-2-ylmethyl)-2-methyl-N-(2-methylphenyl)-N~2~-[2-(2,4,5-trichlorophenoxy)propanoyl]alaninamide is unique due to its combination of furan, methylphenyl, and trichlorophenoxy groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H25Cl3N2O4

Molecular Weight

523.8 g/mol

IUPAC Name

2-[furan-2-ylmethyl-[2-(2,4,5-trichlorophenoxy)propanoyl]amino]-2-methyl-N-(2-methylphenyl)propanamide

InChI

InChI=1S/C25H25Cl3N2O4/c1-15-8-5-6-10-21(15)29-24(32)25(3,4)30(14-17-9-7-11-33-17)23(31)16(2)34-22-13-19(27)18(26)12-20(22)28/h5-13,16H,14H2,1-4H3,(H,29,32)

InChI Key

BBNGMZHODALCSX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(C)(C)N(CC2=CC=CO2)C(=O)C(C)OC3=CC(=C(C=C3Cl)Cl)Cl

Origin of Product

United States

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